molecular formula C13H9Cl2NO B3194331 Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)- CAS No. 83227-42-3

Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-

Cat. No. B3194331
CAS RN: 83227-42-3
M. Wt: 266.12 g/mol
InChI Key: CGZQCZNRBCLEOH-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)- , also known by its chemical name 2,4-dichloro-1-(3-pyridinyl)ethanone , is an organic compound. It falls within the class of aryl ketones and exhibits interesting pharmacological properties. The compound’s structure consists of a pyridine ring attached to a dichlorophenyl group via a carbonyl (ketone) functional group.



Synthesis Analysis

The synthesis of this compound involves several steps, including chlorination, cyclization, and ketone formation. Researchers have explored various synthetic routes, with some focusing on the use of chlorine derivatives and others employing pyridine precursors . The final product is typically obtained through purification techniques such as column chromatography or recrystallization.



Molecular Structure Analysis

The molecular formula of Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)- is C₁₁H₇Cl₂NO . Its structural formula can be represented as follows:


   Cl
|
Cl-C=O
|
Pyridine Ring


Chemical Reactions Analysis


  • Nucleophilic Addition : The carbonyl group in Ethanone can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of new compounds.

  • Reduction : Reduction of the carbonyl group can yield the corresponding alcohol.

  • Acylation : The ketone functionality allows for acylation reactions, where Ethanone reacts with acylating agents to form acyl derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)- typically melts around 100-110°C .

  • Solubility : It is moderately soluble in organic solvents like acetone , ethyl acetate , and chloroform .

  • Color : The compound appears as a white to pale yellow crystalline solid .


Safety And Hazards


  • Toxicity : Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)- may exhibit toxicity upon ingestion, inhalation, or skin contact. Proper handling and protective equipment are essential.

  • Environmental Impact : Disposal of this compound should follow local regulations to prevent environmental contamination.


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate or as a lead compound for further drug development.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its pharmacological properties.

  • Environmental Impact Assessment : Assess its impact on ecosystems and develop eco-friendly alternatives.


properties

CAS RN

83227-42-3

Product Name

Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-pyridin-3-ylethanone

InChI

InChI=1S/C13H9Cl2NO/c14-10-3-4-11(12(15)7-10)13(17)6-9-2-1-5-16-8-9/h1-5,7-8H,6H2

InChI Key

CGZQCZNRBCLEOH-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 27.6 g of ethyl 2,4-dichlorobenzoate and 20.81 g of ethyl 3-pyridylacetate at 20°-25° is treated portionwise with 10.59 g of sodium methoxide. The mixture is subsequently heated at 65°-70° and resulting readily volatile products are blown off with dry nitrogen. After 20 hours, the mixture is treated with 40 ml of concentrated hydrochloric acid and heated at reflux temperature for 18 hours. The mixture is washed with diethyl ether and the aqueous phase is made basic by adding concentrated ammonia and extracted with methylene chloride. The organic phase is concentrated and the crude product is chromatographed on silica gel with methylene chloride/methanol (98:2) to yield 2',4'-dichloro-2-(3-pyridyl)-acetophenone, which can be crystallized from diethyl ether/n-pentane and melts at 55°-56°.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
20.81 g
Type
reactant
Reaction Step One
Quantity
10.59 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

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